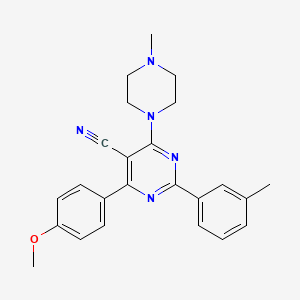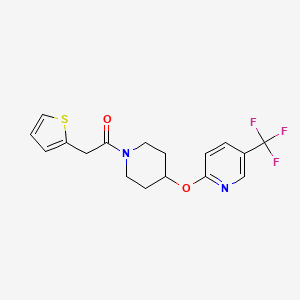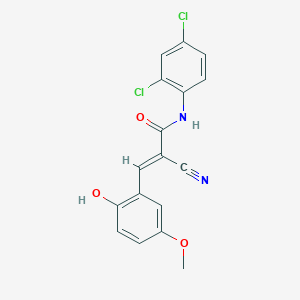![molecular formula C20H16F3N3O2 B2370310 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-30-2](/img/structure/B2370310.png)
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
BenchChem offers high-quality 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
Dioxygenase Activity and Structural Insights : The compound has been studied in the context of Rieske nonheme iron oxygenase, specifically carbazole 1,9a-dioxygenase (CARDO). Research shows CARDO catalyzes the dihydroxylation of carbazole, a process crucial in environmental bioremediation. Structural analyses of mutants of this enzyme provide insights into its oxygenation capabilities and substrate specificity (Inoue et al., 2014).
Crystallization Studies : The crystallization and crystallographic analysis of components of CARDO from Nocardioides aromaticivorans IC177 have been conducted, contributing to a deeper understanding of its molecular structure and function (Inoue et al., 2007).
Applications in Catalysis and Synthesis
Catalytic Asymmetric Synthesis : The compound's structural framework is central to catalytic processes like the Heck-iminium ion cyclization. This is pivotal in the synthesis of complex organic compounds, such as the Strychnos alkaloid minfiensine, highlighting its importance in synthetic organic chemistry (Dounay et al., 2008).
Heterocyclization Reactions : Alpha-imino carbonyl compounds derived from similar structures undergo heterocyclization, yielding various heterocycles. This process is significant in the creation of new compounds with potential pharmaceutical applications (Roshchupkina et al., 2003).
Pharmaceutical and Biomedical Research
Anticancer Activity : Derivatives of 2,3,4,9-tetrahydro-1H-carbazole, which share a structural similarity, have been synthesized and evaluated for anticancer activity. This underscores the potential therapeutic applications of compounds within this chemical framework (Chaudhary & Chaudhary, 2016).
Synthesis of Novel Anticancer Agents : The synthesis of 1-substituted and 1,9-disubstituted derivatives of 1,2,3,4-tetrahydro-9H-carbazole demonstrates the utility of this compound in creating potential anticancer agents, expanding its scope in medicinal chemistry (Shmeiss et al., 2000).
In Vitro Antitumor Activity : Heteroannulated derivatives, such as isoxazolo-, pyrido-, and pyrimido carbazoles, have been synthesized and screened for in vitro antitumor activity. This highlights the versatility of the carbazole structure in developing new antitumor agents (Murali et al., 2017).
Propiedades
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)12-5-3-6-13(11-12)24-19(27)28-26-17-10-4-8-15-14-7-1-2-9-16(14)25-18(15)17/h1-3,5-7,9,11,25H,4,8,10H2,(H,24,27)/b26-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNVNRLLTVMELI-YZSQISJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)NC3=CC=CC(=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)NC3=CC=CC(=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)





![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)